molecular formula C20H24FN3O2S B2385702 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 478260-46-7

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide

Cat. No.: B2385702
CAS No.: 478260-46-7
M. Wt: 389.49
InChI Key: QZEFPVOEMNXCQP-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects

Preparation Methods

The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Piperazine Substitution: The next step involves the substitution of the fluorophenyl intermediate with 4-methylpiperazine.

    Thioether Formation: The final step involves the reaction of the substituted phenyl intermediate with 4-methoxyphenyl sulfanyl acetamide to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and piperazine moieties.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of various types of cancer.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide can be compared with similar compounds such as:

    N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide: This compound has a similar structure but with a methyl group instead of a methoxy group.

    TAK-659: Another small molecule inhibitor being investigated for cancer treatment.

The uniqueness of this compound lies in its specific molecular modifications, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-23-9-11-24(12-10-23)19-8-3-15(13-18(19)21)22-20(25)14-27-17-6-4-16(26-2)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFPVOEMNXCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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